molecular formula C25H24N4 B3477708 AChE/A

AChE/A

Cat. No.: B3477708
M. Wt: 380.5 g/mol
InChI Key: XATVSLHMOONKQS-UHFFFAOYSA-N
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Description

Acetylcholinesterase (AChE) is an enzyme that catalyzes the breakdown of acetylcholine and other choline esters that function as neurotransmitters. It is a crucial enzyme in the cholinergic system, playing a significant role in terminating synaptic transmission at cholinergic synapses by hydrolyzing acetylcholine into acetate and choline . This enzyme is found in various tissues, including the brain, muscles, and red blood cells.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Acetylcholinesterase inhibitors undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific inhibitor being synthesized. For example, the combination of flurbiprofen and isoniazide results in a compound with enhanced acetylcholinesterase inhibition activity .

Scientific Research Applications

Acetylcholinesterase inhibitors have a wide range of scientific research applications, including:

Mechanism of Action

Acetylcholinesterase inhibitors work by binding to the active site of the enzyme, preventing it from hydrolyzing acetylcholine. This results in an accumulation of acetylcholine in the synaptic cleft, leading to prolonged activation of cholinergic receptors . The active site of acetylcholinesterase features two important sites: the anionic site and the esteratic site. Inhibitors like organophosphates modify the serine residue in the esteratic site, preventing the binding of acetylcholine .

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-2-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4/c1-3-9-20(10-4-1)19-28-15-17-29(18-16-28)25-22-13-7-8-14-23(22)26-24(27-25)21-11-5-2-6-12-21/h1-14H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATVSLHMOONKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC(=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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